methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline, followed by esterification with methyl acetate. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a strong acid catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(6-bromo-4-phenylquinolin-3-yl)acetic acid.
Reduction: Formation of methyl 2-(2-hydroxy-4-phenylquinolin-3-yl)acetate.
Substitution: Formation of methyl 2-(6-methoxy-2-hydroxy-4-phenylquinolin-3-yl)acetate.
Scientific Research Applications
Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties but lacks the bromine and ester functional groups.
4-Hydroxyquinoline: Similar biological activities but different substitution pattern on the quinoline ring.
6-Bromoquinoline: Contains the bromine atom but lacks the hydroxyl and ester groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHJTCYLFAOJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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